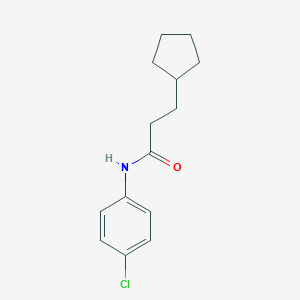
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the compound’s role or significance in a particular context, such as its use in a chemical reaction or its biological activity.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and redox potential.Applications De Recherche Scientifique
1. Synthesis and Structure
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide and its derivatives are involved in complex chemical synthesis processes. For example, Skladchikov et al. (2013) described the synthesis of related acetamide and nitrobenzamide derivatives through reactions involving iodinated anilines and pyrans, showcasing the intricate chemistry and structural versatility of these compounds (Skladchikov, Suponitskii, & Gataullin, 2013).
2. Antimicrobial Activity
Certain nitrobenzamide derivatives, closely related to N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide, have been synthesized and tested for antimicrobial activities. Saeed et al. (2010) reported on the synthesis of nickel and copper complexes of nitrobenzamide derivatives, which showed significant antibacterial efficacy, suggesting potential applications in antimicrobial research (Saeed, Rashid, Ali, & Hussain, 2010).
3. Anticonvulsant Properties
The anticonvulsant properties of similar nitrobenzamide compounds have been investigated. Pandey et al. (1981) synthesized a series of nitrobenzamides and evaluated their anticonvulsant activity, though the study did not establish a clear structural relationship with their central nervous system depressant properties (Pandey, Singh, Brumleve, & Parmar, 1981).
4. Antitumour Agents
Shinkwin and Threadgill (1996) investigated the synthesis of nitrobenzamides for potential use as antitumor agents. This research highlights the potential for compounds like N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide in cancer treatment research (Shinkwin & Threadgill, 1996).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact. It also includes recommendations for safe handling and disposal.
Orientations Futures
This involves discussing potential areas for further research or application of the compound. It could include developing new synthetic methods, studying new reactions, exploring potential uses, or investigating biological activity.
I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-14(7-4-8-15(10)18(21)22)16(20)17-13-6-3-5-12(9-13)11(2)19/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMYWIRGHHRUNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354442 |
Source


|
| Record name | N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide | |
CAS RN |
314023-58-0 |
Source


|
| Record name | N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)

![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)

![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)


![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)

